molecular formula C22H15N3O4 B608352 KJ Pyr 9

KJ Pyr 9

Katalognummer: B608352
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: GTTDVYCKFQYVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KJ Pyr 9 ist ein niedermolekularer Inhibitor, der aus einer Kröhnke-Pyridin-Bibliothek identifiziert wurde. Es ist bekannt für seine potente Hemmung des MYC-Transkriptionsfaktors, der an der Regulation von Zellwachstum, Differenzierung, Stoffwechsel und Apoptose beteiligt ist. MYC ist in verschiedenen menschlichen Krebsarten häufig überexprimiert, was es zu einem wichtigen Ziel für die Krebstherapie macht .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von kommerziell erhältlichen Vorstufen ausgehen. Der Syntheseweg beinhaltet die Bildung eines Pyridinrings, gefolgt von der Einführung verschiedener Substituenten, um die gewünschte Struktur zu erreichen. Die wichtigsten Schritte umfassen:

Vorbereitungsmethoden

KJ Pyr 9 is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves the formation of a pyridine ring, followed by the introduction of various substituents to achieve the desired structure. The key steps include:

Analyse Chemischer Reaktionen

KJ Pyr 9 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann zu verschiedenen oxidierten Derivaten oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

    Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyridinring einführen. Häufige Reagenzien sind Halogenide und organometallische Verbindungen.

    Hydrolyse: Hydrolysereaktionen können this compound unter sauren oder basischen Bedingungen in seine Bestandteile zerlegen.

Wissenschaftliche Forschungsanwendungen

In Vitro Applications

In laboratory settings, KJ Pyr 9 has been extensively studied for its effects on various cancer cell lines:

  • Breast Cancer : The compound significantly inhibits the proliferation of MDA-MB-231 breast cancer cells, a cell line known for high MYC expression .
  • Other Cancer Types : this compound has shown effectiveness against other MYC-dependent malignancies, inhibiting oncogenic transformation in cell culture models .

The specificity of this compound is noteworthy; it primarily affects MYC-induced transformations while sparing normal cells and having minimal effects on other unrelated oncogenes .

In Vivo Applications

This compound has also been evaluated in animal models:

  • Xenograft Studies : In vivo experiments demonstrated that this compound can effectively block the growth of xenografts derived from MYC-amplified human cancer cells. This highlights its potential as a therapeutic agent in treating cancers characterized by MYC overexpression .

Case Study 1: Breast Cancer Models

In a study involving MDA-MB-231 xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups. This study emphasized the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating brain tumors associated with MYC dysregulation .

Case Study 2: Comparative Efficacy

This compound was compared with other MYC inhibitors in various experimental setups. It consistently demonstrated superior efficacy in inhibiting MYC-driven cell proliferation at lower concentrations than traditional inhibitors like 10058-F4 and others . This comparative analysis underscores the unique properties of this compound as a selective inhibitor.

Wirkmechanismus

KJ Pyr 9 exerts its effects by directly binding to the MYC transcription factor and disrupting its interaction with the MAX protein. This inhibition prevents the MYC-MAX complex from binding to DNA and regulating the expression of target genes. The disruption of MYC-MAX interaction leads to the downregulation of MYC-driven transcriptional programs, resulting in reduced cell proliferation and tumor growth .

Biologische Aktivität

KJ Pyr 9 is a small-molecule inhibitor specifically targeting the MYC oncogene, a critical player in various cancers. This compound has garnered attention due to its ability to disrupt MYC-MAX interactions, inhibit MYC-driven transcriptional activity, and reduce tumor cell proliferation in various models. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily by binding to the MYC protein with high affinity (Kd = 6.5 nM) and disrupting its interaction with MAX, another protein essential for MYC's transcriptional function. This inhibition is crucial because the MYC-MAX complex is responsible for activating numerous genes involved in cell growth and proliferation. The compound's mechanism has been elucidated through various biochemical assays, including fluorescence polarization and protein fragment complementation assays, which demonstrate its capacity to hinder MYC-induced oncogenic transformation in cell cultures and animal models .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines that overexpress MYC. For instance, it has been reported to significantly reduce the growth of MDA-MB-231 breast cancer cells, which are known to be driven by MYC activity. The compound's specificity for MYC over other oncogenic pathways has been highlighted, indicating minimal effects on unrelated oncoproteins such as Src and Jun .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineEffect of this compoundReference
MDA-MB-231Significant inhibition
P493-6 (MYC-dependent)Reversion of transcriptional signature
Avian tumor cellsHigh specificity for MYC inhibition

In Vivo Studies

This compound has also been evaluated in vivo using xenograft models. In these studies, this compound demonstrated a robust ability to inhibit tumor growth in mice bearing MYC-amplified human cancer xenografts. The compound's effectiveness was attributed not only to its ability to disrupt MYC-MAX interactions but also to its brain penetrant properties, making it a potential candidate for treating brain tumors associated with MYC overexpression .

Table 2: In Vivo Efficacy of this compound

ModelTumor TypeResultReference
Xenograft in miceBreast cancer (MDA-MB-231)Tumor growth inhibition
Xenograft in miceMYC-amplified tumorsSignificant reduction in size

Case Studies and Clinical Relevance

Although this compound has shown promising results in preclinical studies, its clinical applicability is limited by certain pharmacological properties. Research indicates that while this compound effectively inhibits MYC activity, it lacks the drug-like qualities necessary for clinical development, such as favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Nevertheless, ongoing research aims to optimize the this compound scaffold to enhance its pharmacokinetic properties without compromising its affinity for MYC. Future studies may explore combination therapies where this compound is used alongside other agents targeting different pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating KJ Pyr 9’s MYC inhibition in vitro?

  • Methodological Answer :

  • Use multiple cancer cell lines (e.g., MDA-MB-231, SUM-159PT, NCI-H460) to account for MYC dependency heterogeneity .
  • Establish dose-response curves (e.g., 0–10 µM range) and time-dependent assays (e.g., 24–72 hours) to determine IC₅₀ and temporal efficacy .
  • Include positive controls (e.g., MYC knockdown via siRNA) and negative controls (untreated cells) to validate specificity .

Q. How can researchers validate MYC inhibition by this compound in cellular models?

  • Methodological Answer :

  • Perform Western blotting to assess MYC protein degradation and phosphorylation at T58, a marker of proteasomal targeting .
  • Use qPCR to quantify changes in MYC-driven gene expression (e.g., MYC, MAX interaction targets) .
  • Conduct phenotypic assays (e.g., proliferation, apoptosis) to correlate MYC inhibition with functional outcomes .

Q. What are the key parameters for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Report compound purity (≥98%) and solvent details (e.g., DMSO concentration ≤0.1%) to avoid off-target effects .
  • Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm Kd values .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy across different cancer models?

  • Methodological Answer :

  • Perform transcriptomic profiling to identify MYC-dependent vs. independent pathways in resistant cell lines .
  • Use genetic knockout models (e.g., CRISPR/Cas9 MYC deletion) to isolate compound-specific effects .
  • Analyze tumor microenvironment factors (e.g., stromal interactions in xenografts) that may modulate this compound activity .

Q. What strategies optimize this compound’s pharmacokinetics in in vivo models?

  • Methodological Answer :

  • Employ pharmacokinetic modeling to determine optimal dosing intervals (e.g., daily vs. intermittent administration in nude mice) .
  • Test formulation adjustments (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability .
  • Use bioanalytical methods (e.g., LC-MS/MS) to quantify plasma and tumor tissue concentrations .

Q. How can combination therapies involving this compound and other MYC-targeting agents be systematically evaluated?

  • Methodological Answer :

  • Design synergy studies using dose matrices (e.g., Chou-Talalay method) with inhibitors like CMLD010509 or MYCi975 .
  • Assess mechanistic overlap via RNA-seq to identify co-targeted pathways (e.g., apoptosis, cell cycle regulation) .
  • Monitor toxicity profiles in co-treatment groups to rule out additive adverse effects .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Methodological Answer :

  • Apply non-linear regression models (e.g., log(inhibitor) vs. response curves) to calculate IC₅₀ and Hill coefficients .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in tumor volume studies .
  • Include effect size metrics (e.g., Cohen’s d) to quantify biological significance beyond p-values .

Q. How can researchers address variability in MYC degradation assays post-KJ Pyr 9 treatment?

  • Methodological Answer :

  • Normalize MYC levels to housekeeping proteins (e.g., GAPDH) and include technical replicates .
  • Use time-course experiments to capture dynamic degradation patterns (e.g., peak effects at 6–12 hours) .
  • Validate findings with immunofluorescence to confirm subcellular localization changes .

Q. Ethical and Reporting Standards

Q. What documentation is essential for publishing this compound-related research?

  • Methodological Answer :

  • Follow ARRIVE guidelines for in vivo studies, including animal model details (e.g., age, sex, tumor implantation protocol) .
  • Disclose compound sourcing (e.g., vendor, batch number) and purity verification methods (e.g., HPLC) .
  • Provide raw data for key experiments (e.g., Western blot densitometry) in supplementary materials .

Q. How should researchers structure a grant proposal focused on this compound’s therapeutic potential?

  • Methodological Answer :
  • Highlight unmet needs (e.g., MYC-driven cancers with no targeted therapies) and preliminary data (e.g., in vitro Kd, in vivo tumor suppression) .
  • Propose translational milestones (e.g., IND-enabling toxicity studies) and collaborations (e.g., pharmacologists, clinicians) .

Eigenschaften

IUPAC Name

4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTDVYCKFQYVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.